n-Boc-cephalexin
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Overview
Description
n-Boc-cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The addition of the tert-butoxycarbonyl (Boc) protecting group to cephalexin enhances its stability and allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of various cephalosporin derivatives .
Mechanism of Action
Target of Action
n-Boc-cephalexin, like its parent compound cephalexin, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakness, osmotic instability, and ultimately, bacterial cell lysis .
Pharmacokinetics
The half-life of cephalexin is typically around 0.5 to 1.2 hours but may be prolonged in patients with renal impairment .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a range of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the drug, potentially impacting its efficacy . Additionally, the presence of β-lactamases in the environment can lead to the degradation of this compound, reducing its effectiveness . Furthermore, the presence of other antibiotics can have synergistic or antagonistic effects .
Biochemical Analysis
Biochemical Properties
n-Boc-cephalexin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . The interactions between this compound and these molecules are crucial for its function and efficacy.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits bacterial cell wall synthesis, leading to cell breakdown and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of cell wall synthesis in bacteria . The detailed molecular mechanism of this compound involves the catalyzed hydrolysis of cephalexin, a cephalosporin family drug .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it maintains its stability and does not degrade significantly over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on cephalexin, from which this compound is derived, suggests that it is generally well-tolerated in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, which can affect its localization or accumulation
Subcellular Localization
It is likely that this compound, like other similar compounds, is directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-cephalexin typically involves the protection of the amino group in cephalexin with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of cephalexin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
n-Boc-cephalexin can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding cephalexin.
Oxidation: Oxidative reactions can modify the cephalosporin core, potentially altering its antibacterial activity.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Hydrolysis: Cephalexin.
Oxidation: Various oxidized derivatives of cephalexin.
Substitution: Functionalized cephalexin derivatives
Scientific Research Applications
n-Boc-cephalexin is used extensively in scientific research for the development of new antibiotics and the study of cephalosporin derivatives. Its applications include:
Chemistry: As an intermediate in the synthesis of novel cephalosporin compounds.
Biology: In studies of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: For the design of cephalosporin-based drugs with improved efficacy and reduced side effects.
Industry: In the production of cephalosporin antibiotics and related pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity
Uniqueness
n-Boc-cephalexin is unique due to the presence of the Boc protecting group, which enhances its stability and allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various cephalosporin derivatives, providing opportunities for the development of new antibiotics with improved properties .
Properties
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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